2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
Overview
Description
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate is a chemical compound with the molecular formula C15H19NO4 It is a derivative of isoindoline, a heterocyclic compound that contains a nitrogen atom in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate typically involves the reaction of isoindoline derivatives with tert-butyl and methyl groups under specific conditions. One common method involves the use of tert-butyl bromoacetate and methyl bromoacetate as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindoline-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-2,5-dicarboxylic acids, while reduction may produce isoindoline-2,5-dicarboxylate alcohols .
Scientific Research Applications
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-tert-butyl 5-methyl isoindoline-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl isoindoline-2,5-dicarboxylate: Lacks the methyl group at the 5-position.
5-Methyl isoindoline-2,5-dicarboxylate: Lacks the tert-butyl group at the 2-position.
Isoindoline-2,5-dicarboxylate: Lacks both the tert-butyl and methyl groups.
Uniqueness
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its stability, solubility, and interaction with molecular targets compared to similar compounds .
Properties
IUPAC Name |
2-O-tert-butyl 5-O-methyl 1,3-dihydroisoindole-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-11-6-5-10(13(17)19-4)7-12(11)9-16/h5-7H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRDEEKSHOAQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591964 | |
Record name | 2-tert-Butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368441-44-5 | |
Record name | 2-tert-Butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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